molecular formula C9H13BrN2O2 B1457057 tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate CAS No. 530144-72-0

tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate

Cat. No. B1457057
M. Wt: 261.12 g/mol
InChI Key: TVZQQCAMWMLAKR-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate” likely belongs to the class of organic compounds known as esters, which are compounds containing a carbonyl group adjacent to an ether group . The “tert-Butyl” part refers to a tert-butyl group, which is a branched alkyl group with three methyl groups branching off a central carbon. The “4-(bromomethyl)-1H-pyrazole-1-carboxylate” part suggests the presence of a pyrazole ring, which is a type of heterocyclic aromatic organic compound .


Chemical Reactions Analysis

The bromomethyl group in the compound suggests that it could undergo nucleophilic substitution reactions . The ester group could also undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Esters generally have pleasant odors and are less dense than water . Bromomethyl groups are polar and could increase the compound’s reactivity .

Scientific Research Applications

Synthesis of Biologically Active Compounds Tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate is an essential intermediate in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound that plays a significant role in creating crizotinib, a drug used to treat certain types of cancer. The synthesis process involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with the structures confirmed by MS and 1HNMR spectrum, achieving a total yield of 49.9% (Kong et al., 2016).

Versatile Intermediate for Pyrazole Derivatives The compound has been highlighted for its utility in creating versatile intermediates for the preparation of pyrazole derivatives. A novel synthesis method for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile has been developed, showcasing a simple, efficient route that outperforms previous methods. This process involves a selective Sandmeyer reaction on diaminopyrazole, leading to a more flexible synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides than previously possible (Bobko et al., 2012).

In Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids Another application involves the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides to produce fluorinated pyrazole-4-carboxylic acids on a multigram scale. This procedure yields isomeric pyrazoles that are easily separated by column chromatography, demonstrating the compound's significance in synthesizing fluorinated derivatives for potential pharmaceutical use (Iminov et al., 2015).

Development of Acetyl-CoA Carboxylase Inhibitors The compound has also been used in the synthesis of acetyl-CoA carboxylase inhibitors, where the tert-butyl pyrazolospirolactam core is crucial. This synthesis involves a streamlined process requiring minimal chromatographic purification, illustrating its efficiency and potential in developing novel inhibitors (Huard et al., 2012).

Safety And Hazards

Like all chemicals, this compound should be handled with care. The presence of the bromomethyl group suggests that it could be irritating to the skin and eyes . It’s also likely that the compound could be harmful if swallowed or inhaled .

properties

IUPAC Name

tert-butyl 4-(bromomethyl)pyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11-12/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZQQCAMWMLAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate

CAS RN

530144-72-0
Record name tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Methyl-pyrazole-1-carboxylic acid tert-butyl ester (0.875 g, 4.8 mmol), N-bromosuccinimide (0.897 g, 5.0 mmol), and benzoyl peroxide (0.058 g, 0.24 mmol) were combined in CCl4 (50 mL). The reaction was heated to reflux and stirred under a halogen lamp for 1 hour. The mixture was filtered and concentrated, and the residue was purified by silica gel chromatography to give the title compound, contaminated with a small amount of starting material.
Quantity
0.875 g
Type
reactant
Reaction Step One
Quantity
0.897 g
Type
reactant
Reaction Step Two
Quantity
0.058 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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